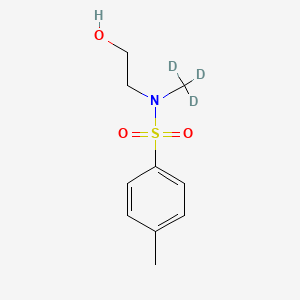
4-Hydroxy-Clonidin-d4
Übersicht
Beschreibung
4-Hydroxy Clonidine-d4 is a deuterium-labeled analog of 4-Hydroxy Clonidine. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecule enhances its stability and allows for precise quantitation during drug development processes .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy Clonidine-d4 is widely used in scientific research, including:
Chemistry: It serves as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to track the distribution and metabolism of drugs.
Medicine: It aids in the development of new pharmaceuticals by providing insights into drug behavior and interactions.
Industry: The compound is utilized in the production of stable isotope-labeled drugs for research and development purposes
Wirkmechanismus
Target of Action
4-Hydroxy Clonidine-d4 is the deuterium labeled 4-Hydroxy Clonidine . The primary target of 4-Hydroxy Clonidine-d4 is similar to that of Clonidine, which is poorly understood . .
Mode of Action
The mode of action of 4-Hydroxy Clonidine-d4 involves its interaction with its primary targets, the alpha-2 adrenergic receptors. By binding to these receptors, it inhibits the release of norepinephrine, a neurotransmitter involved in the regulation of blood pressure. This leads to a decrease in peripheral vascular resistance and a reduction in heart rate, resulting in lowered blood pressure .
Biochemical Pathways
The main reaction in Clonidine metabolism is the 4-hydroxylation of Clonidine by CYP2D6, CYP1A2, CYP3A4, CYP1A1, and CYP3A5 This suggests that 4-Hydroxy Clonidine-d4 may also be metabolized by these enzymes
Pharmacokinetics
The pharmacokinetics of 4-Hydroxy Clonidine-d4 is expected to be similar to that of Clonidine. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The complete bioavailability of Clonidine and its elimination half-life (20 to 25.5 h) remained constant after single and multiple doses .
Result of Action
The molecular and cellular effects of 4-Hydroxy Clonidine-d4’s action are likely to be similar to those of Clonidine, given their structural similarity. Clonidine’s action results in a decrease in peripheral vascular resistance and a reduction in heart rate, leading to lowered blood pressure .
Biochemische Analyse
Biochemical Properties
4-Hydroxy Clonidine-d4 interacts with various enzymes, proteins, and other biomolecules. It is a product of the cytochrome P450 (CYP) enzyme-mediated 4-hydroxylation of Clonidine . Specifically, CYP2D6, among other CYP enzymes, mediates the 4-hydroxylation of Clonidine .
Cellular Effects
It is known that Clonidine, the parent compound of 4-Hydroxy Clonidine-d4, is used for the treatment of hypertension and certain behavioral disorders . Therefore, it is plausible that 4-Hydroxy Clonidine-d4 may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that Clonidine, the parent compound, acts as an agonist at alpha-2 adrenergic receptors . This suggests that 4-Hydroxy Clonidine-d4 may exert its effects at the molecular level through similar receptor interactions, potentially leading to enzyme inhibition or activation and changes in gene expression.
Dosage Effects in Animal Models
It is known that Clonidine, the parent compound, is used in veterinary medicine for the treatment of anxiety-related conditions .
Metabolic Pathways
4-Hydroxy Clonidine-d4 is involved in the metabolic pathway mediated by the cytochrome P450 (CYP) enzyme system . Specifically, CYP2D6 mediates the 4-hydroxylation of Clonidine, leading to the formation of 4-Hydroxy Clonidine-d4 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Clonidine-d4 involves the deuteration of 4-Hydroxy Clonidine. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods: Industrial production of 4-Hydroxy Clonidine-d4 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of specialized equipment and deuterated chemicals is essential for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy Clonidine-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy Clonidine: The non-deuterated analog with similar pharmacological properties.
Clonidine: A widely used alpha-2 adrenergic agonist with applications in hypertension and pain management.
Deuterated Clonidine: Another deuterium-labeled analog used for similar research purposes
Uniqueness: 4-Hydroxy Clonidine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research applications. This makes it a valuable tool in drug development and metabolic studies .
Eigenschaften
IUPAC Name |
3,5-dichloro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWBRPXHGAXREI-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=C(C=C2Cl)O)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675927 | |
| Record name | 3,5-Dichloro-4-{[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]amino}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189988-05-3 | |
| Record name | 3,5-Dichloro-4-{[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]amino}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B564767.png)
![4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester](/img/structure/B564769.png)

![(3S)-5-[(1R)-1-[(3R,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,2-dimethyloxolane-3,4-diol](/img/structure/B564774.png)



![5-[4-[2-((Methyl-d3)pyridin-2-ylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B564780.png)
![4-[2-((Methyl-d3)-2-pyridinylamino)ethoxy]benzaldehyde](/img/structure/B564781.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B564785.png)


